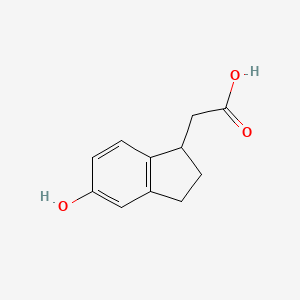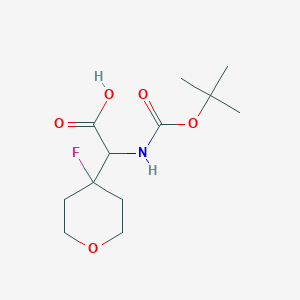
2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)aceticacid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid is a synthetic organic compound that features a tert-butoxycarbonyl (Boc) protected amino group and a fluorinated tetrahydropyran ring. Compounds like this are often used in medicinal chemistry and organic synthesis due to their unique structural properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid typically involves multiple steps:
Formation of the tetrahydropyran ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the fluorine atom: Fluorination can be performed using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.
Formation of the acetic acid moiety: This can be achieved through carboxylation reactions.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring.
Reduction: Reduction reactions can be performed on the carbonyl groups.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could yield alcohols.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Boc group is commonly used to protect amino groups during multi-step synthesis.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry
Material Science: Can be used in the synthesis of novel materials with specific properties.
作用机制
The mechanism of action would depend on the specific application of the compound. In drug development, it might interact with specific molecular targets like enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the free amino group, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
2-Amino-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid: Lacks the Boc protecting group.
2-((tert-Butoxycarbonyl)amino)-2-(tetrahydro-2H-pyran-4-yl)acetic acid: Lacks the fluorine atom.
Uniqueness
The presence of both the Boc protecting group and the fluorinated tetrahydropyran ring makes 2-((tert-Butoxycarbonyl)amino)-2-(4-fluorotetrahydro-2H-pyran-4-yl)acetic acid unique. The Boc group provides stability during synthesis, while the fluorine atom can impart specific electronic and steric properties.
属性
分子式 |
C12H20FNO5 |
|---|---|
分子量 |
277.29 g/mol |
IUPAC 名称 |
2-(4-fluorooxan-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C12H20FNO5/c1-11(2,3)19-10(17)14-8(9(15)16)12(13)4-6-18-7-5-12/h8H,4-7H2,1-3H3,(H,14,17)(H,15,16) |
InChI 键 |
UFNDDNHOYAGTJA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C1(CCOCC1)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


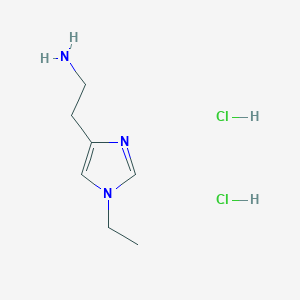
![tert-Butyl(R)-(6-oxospiro[3.3]heptan-1-yl)carbamate](/img/structure/B13014996.png)
![4-Amino-1,1-dimethylfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B13014999.png)

![3-Bromofuro[3,2-b]pyridine-5-carboxylic acid](/img/structure/B13015015.png)
![1,2,7,8-Tetrahydrodicyclopenta[cd,lm]perylene](/img/structure/B13015026.png)
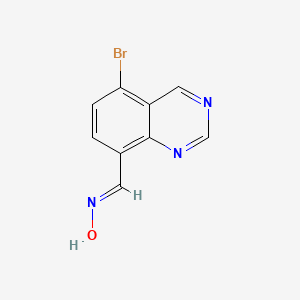
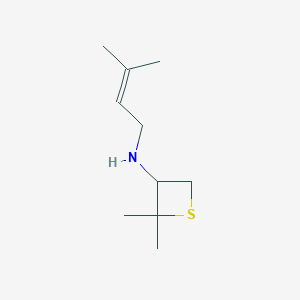
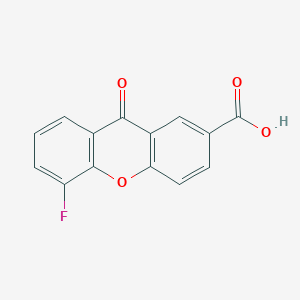
![2-[3-Methyl-6-oxo-5-(trifluoromethyl)pyridazin-1-yl]acetic acid](/img/structure/B13015056.png)

